[3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol
Description
Properties
CAS No. |
14168-08-2 |
|---|---|
Molecular Formula |
C12H16N4O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
[3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H16N4O/c13-11-10-3-4-16(12(10)15-7-14-11)9-2-1-8(5-9)6-17/h3-4,7-9,17H,1-2,5-6H2,(H2,13,14,15) |
InChI Key |
XVEJYMVNCBBYQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CO)N2C=CC3=C(N=CN=C32)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of [3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol typically involves:
- Construction of the pyrrolo[2,3-d]pyrimidine core.
- Introduction of the cyclopentyl substituent at the 7-position.
- Functionalization of the side chain to yield the methanol group.
- Amination at the 4-position to install the amino substituent.
Key Starting Materials and Intermediates
- 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine : A common intermediate used for nucleophilic aromatic substitution reactions to introduce the amino group at the 4-position.
- Ethyl 3-bromopropionate : Used for alkylation to introduce a propanoate side chain, which can be further modified.
- Cyclopentyl derivatives : For introduction of the cyclopentyl moiety.
Detailed Synthetic Routes
Alkylation and Saponification Route
A method described involves the alkylation of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate under liquid-liquid phase-transfer catalysis conditions using tetrabutylammonium hydrogensulfate as a catalyst. This yields an ethyl ester intermediate, which upon saponification gives the corresponding acid intermediate (compound 3b in the source).
- Reaction conditions:
- Biphasic mixture of benzene and 50% aqueous sodium hydroxide.
- Catalyst: Tetrabutylammonium hydrogensulfate.
- Temperature: Room temperature.
- Time: Approximately 1.5 hours total mixing after addition of alkylating agent.
Amination and Reductive Desulfurization
The 4-chloro substituent is replaced by an amino group via nucleophilic aromatic substitution using concentrated aqueous ammonia at elevated temperature (120°C) in an autoclave for 12 hours. This step also involves reductive removal of the 2-methylthio group, resulting in the formation of the 4-amino derivative (compound 4a).
- Purification: Acidification with glacial acetic acid followed by crystallization.
- Yield: Approximately 66%.
Cyclopentylmethanol Side Chain Introduction
Comparative Data Table of Preparation Steps
Chemical Reactions Analysis
[3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Ring Systems
(a) Tetrahydrofuran-Based Analogues
- Example: (2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol (). Key Differences: Replaces the cyclopentyl ring with a tetrahydrofuran scaffold. Impact: The tetrahydrofuran ring’s rigidity may reduce conformational flexibility compared to cyclopentane, affecting target binding.
(b) Cyclopentane Derivatives with Additional Substituents
- Example : 3-(5-Bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol ().
- Key Differences : Features a bromo and methyl group on the pyrrolopyrimidine core and a diol-substituted cyclopentane.
- Impact : Bromine enhances steric bulk and lipophilicity, while diol groups improve solubility through hydrogen bonding.
Functional Group Variations
(a) Carboxylic Acid Derivatives
- Example: 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid (). Key Differences: Replaces the cyclopentyl-methanol group with a propanoic acid chain. Impact: Introduces acidity (pKa ~4-5), enabling salt formation for improved bioavailability.
(b) Chlorinated Analogues
- Example: ((3aR,4R,6R,6aS)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol (). Key Differences: Chlorine at position 4 instead of an amino group. Impact: Chlorine’s electron-withdrawing effect reduces nucleophilicity, altering reactivity in substitution reactions.
Physicochemical Properties
Spectroscopic Data
- NMR Shifts :
- Target Compound : Expected aromatic protons at δ 8.2–8.3 ppm (H-2 of pyrrolopyrimidine) and cyclopentyl-CH$_2$OH at δ 3.5–4.0 ppm.
- N-Phenyl Analogues : Aromatic protons in (e.g., compound 1: δ 8.27 ppm for H-2) show downfield shifts due to electron-withdrawing groups .
Biological Activity
The compound [3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol is a derivative of pyrrolo[2,3-d]pyrimidine, a scaffold known for its diverse biological activities, particularly in oncology and molecular signaling pathways. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₄O
- Molecular Weight : 246.31 g/mol
This compound features a cyclopentyl group linked to a pyrrolo[2,3-d]pyrimidine moiety, which is crucial for its biological activity.
Research has shown that compounds containing the pyrrolo[2,3-d]pyrimidine scaffold exhibit various biological activities through multiple mechanisms:
- Inhibition of Kinases : Pyrrolo[2,3-d]pyrimidines have been identified as potent inhibitors of several kinases, including PAK4 and PKB (Akt). For instance, derivatives have shown IC₅₀ values in the nanomolar range against these targets, indicating strong inhibitory potential .
- Cell Cycle Arrest and Apoptosis Induction : Studies have demonstrated that certain derivatives can induce cell cycle arrest in cancer cell lines and promote apoptosis. For example, one study reported that a related compound arrested MV4-11 cells at the G₀/G₁ phase and induced apoptosis through modulation of specific signaling pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound | Target | IC₅₀ (nM) | Selectivity | Effect |
|---|---|---|---|---|
| Compound A | JAK1 | 8.5 | 48 over JAK2 | Anti-inflammatory |
| Compound B | PAK4 | 2.7 | - | Induces apoptosis |
| Compound C | PKB | 20.2 | 28-fold over PKA | Antitumor activity |
Case Studies
- Anti-Tumor Activity : A study evaluated the anti-tumor effects of a pyrrolo[2,3-d]pyrimidine derivative in nude mice bearing human tumor xenografts. The compound exhibited significant tumor growth inhibition at well-tolerated doses, supporting its potential as an anticancer agent .
- Inflammatory Disease Model : In a collagen-induced arthritis (CIA) model in mice, another derivative demonstrated efficacy by reducing joint inflammation and damage, highlighting its therapeutic potential in autoimmune diseases .
Q & A
Basic: What are the optimal synthetic routes for [3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol?
Methodological Answer:
The compound is synthesized via nucleophilic substitution reactions using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives as intermediates. Key steps include:
- Acid-mediated substitution : Reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with cyclopentylmethanol derivatives in isopropanol with HCl as a catalyst under reflux (12–48 hours) .
- Precipitation and purification : After cooling, the product is precipitated by adding water and neutralized with NHOH. Recrystallization from methanol or ethanol yields the target compound (typical yields: 16–94%) .
- Characterization : Confirmed via , , and HRMS to validate structural integrity .
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- : Peaks for NH protons (δ 11.74–9.49 ppm), aromatic protons (δ 8.34–6.75 ppm), and cyclopentyl-methanol protons (δ 3.40–1.84 ppm) confirm substitution patterns .
- : Signals at δ 153–98 ppm verify pyrrolopyrimidine and cyclopentane ring carbons .
- High-Resolution Mass Spectrometry (HRMS) : Matches calculated and observed [M+H] values (e.g., 211.0978 vs. 211.0981 for analog compounds) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Storage : Store in a cool, dry place away from oxidizing agents. Classified as a UN2811 toxic solid (Packing Group III) .
- Disposal : Follow regional regulations for organic toxic solids. Contaminated containers must be decontaminated before recycling .
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation .
Advanced: How can structure-activity relationship (SAR) studies optimize kinase inhibition efficacy?
Methodological Answer:
SAR studies focus on modifying the cyclopentyl-methanol and pyrrolopyrimidine moieties to enhance binding to kinase active sites. Key findings:
- Substituent Effects : Fluorine or phenyl groups on the pyrrolopyrimidine ring improve IC values (e.g., 1.0–1320 nM for LCK inhibitors) .
- Stereochemistry : (R)- vs. (S)-configurations in the cyclopentanol group significantly impact potency (e.g., 1.0 nM vs. 5.0 nM IC) .
Table 1. IC Values of Analogs for Tyrosine-Protein Kinase LCK
| Compound | IC (nM) |
|---|---|
| 2-[4-Amino-5-(4-phenoxy-phenyl)-pyrrolo... | 1.0–1320 |
| 3-[4-Amino-5-(4-phenoxy-phenyl)-pyrrolo... | 1.0–544 |
| 4-[4-Amino-5-(4-phenoxyphenyl)pyrrolo... | 2.0–317 |
Advanced: How can solubility and bioavailability be improved for in vivo studies?
Methodological Answer:
- Phosphate Prodrugs : Introduce phosphate groups to the methanol moiety (e.g., methyl hydrogen phosphate derivatives) to enhance aqueous solubility .
- Microwave-Assisted Synthesis : Optimize reaction conditions (e.g., 65°C for 2 hours in methanol) to reduce aggregation and improve crystallinity .
- Co-solvent Systems : Use THF/water mixtures during purification to prevent precipitation of hydrophobic intermediates .
Advanced: How are contradictory biological activity data resolved in mechanistic studies?
Methodological Answer:
Discrepancies in IC values (e.g., 1.0 nM vs. 1320 nM ) may arise from:
- Assay Conditions : Variations in ATP concentrations (e.g., 10 µM vs. 100 µM) or buffer pH.
- Protein Constructs : Full-length vs. truncated kinase domains alter binding kinetics.
- Validation : Use orthogonal assays (e.g., thermal shift or SPR) to confirm target engagement .
Advanced: What crystallographic techniques elucidate binding modes with kinase targets?
Methodological Answer:
- X-ray Crystallography : Co-crystallize the compound with kinase domains (e.g., RAF or LCK) to resolve binding interactions.
Advanced: What strategies mitigate low yields in nucleophilic substitution reactions?
Methodological Answer:
- Reaction Time Optimization : Extend reflux duration to 48 hours for sterically hindered amines (yields increase from 27% to 86%) .
- Solvent Selection : Replace isopropanol with DMF for better solubility of hydrophobic intermediates .
- Acid Catalysis : Use HCl (3 drops) instead of HSO to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
